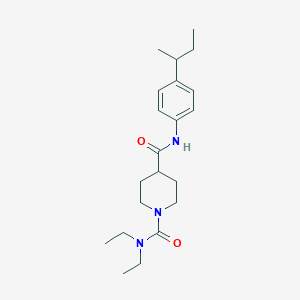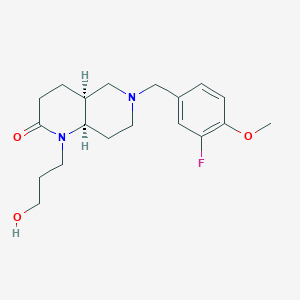
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective inhibitor of PLD, an enzyme that is involved in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, this compound can alter these cellular processes, providing researchers with a valuable tool for studying the role of PLD in various biological systems.
Wirkmechanismus
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide works by binding to the catalytic site of PLD, inhibiting its activity. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that is involved in a variety of cellular processes. By inhibiting PLD, this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit PLD activity in a dose-dependent manner, with IC50 values in the low micromolar range. In vivo studies have shown that this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide is its potency and selectivity for PLD. This makes it a valuable tool for studying the role of PLD in various biological systems. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research. However, one limitation of this compound is its potential toxicity. While it has been shown to be well-tolerated in vitro and in vivo studies, care should be taken when using this compound in experiments to ensure that it does not have any adverse effects on cells or animals.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is its potential use as a cancer therapeutic. While in vitro studies have shown that this compound can inhibit the growth of cancer cells, further research is needed to determine its efficacy in vivo. Additionally, this compound may have potential as a therapeutic for other diseases that are characterized by abnormal PLD activity, such as Alzheimer's disease and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for studying the role of PLD in various biological systems.
Synthesemethoden
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide can be synthesized using a multi-step reaction process. The starting material is 4-fluorobenzylamine, which is reacted with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-fluorobenzylamino)acetate. This intermediate is then reacted with phthalic anhydride and triethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-11(16(22)20-10-12-6-8-13(19)9-7-12)21-17(23)14-4-2-3-5-15(14)18(21)24/h2-9,11H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOJSFLNMTOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)

![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B5414470.png)

![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)